Cas no 1361499-06-0 (3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid)

3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of a bromomethyl group enhances its reactivity as an alkylating agent, while the difluoromethyl moiety contributes to metabolic stability and bioavailability. The acetic acid functional group provides a handle for further derivatization, making it a valuable intermediate for constructing complex molecules. Its structural features are particularly advantageous in the development of bioactive compounds, where precise functionalization is critical. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid structure
1361499-06-0 structure
Product name:3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid
CAS No:1361499-06-0
MF:C10H10BrF2NO2
MW:294.092709064484
CID:4798077

3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid
    • Inchi: 1S/C10H10BrF2NO2/c1-5-7(4-11)6(3-9(15)16)2-8(14-5)10(12)13/h2,10H,3-4H2,1H3,(H,15,16)
    • InChI Key: SUULBWPTAQSXNT-UHFFFAOYSA-N
    • SMILES: BrCC1C(C)=NC(C(F)F)=CC=1CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Topological Polar Surface Area: 50.2
  • XLogP3: 1.9

3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A020005250-1g
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid
1361499-06-0 97%
1g
$1,680.00 2022-04-03
Alichem
A020005250-500mg
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid
1361499-06-0 97%
500mg
$1,029.00 2022-04-03

3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid Related Literature

Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid

Professional Introduction to 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic Acid (CAS No. 1361499-06-0)

3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid, with the CAS number 1361499-06-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both bromomethyl and difluoromethyl substituents makes it a versatile intermediate, facilitating diverse chemical transformations that are crucial for synthetic chemistry.

The bromomethyl group in the molecule is particularly noteworthy due to its reactivity. This functional group is commonly utilized in nucleophilic substitution reactions, enabling the introduction of various side chains or functional groups onto the pyridine core. Such modifications are essential for tailoring the pharmacological properties of drug candidates. In contrast, the difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity in drug molecules. Its incorporation into a pharmaceutical compound can lead to improved bioavailability and prolonged activity, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. The compound 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid has emerged as a valuable building block in this endeavor. Its structural framework allows for further derivatization, enabling researchers to explore a wide range of potential applications. For instance, it can be used to synthesize novel kinase inhibitors, which are increasingly important in the treatment of cancers and inflammatory diseases.

The pyridine core of this compound is particularly interesting from a pharmacological perspective. Pyridine derivatives are well-documented for their role in medicinal chemistry, with many existing drugs featuring this heterocyclic structure. The acetic acid moiety at the 4-position adds another layer of functionality, making it possible to engage in various chemical reactions that can modify its pharmacokinetic properties. This flexibility is crucial for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have further highlighted the potential of 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid. Molecular modeling studies have demonstrated that this compound can interact with biological targets in multiple ways, suggesting its utility in designing multitarget drugs. Such drugs have the potential to address complex diseases more effectively by simultaneously modulating several pathways. This approach aligns with the growing trend toward personalized medicine, where drugs are tailored to individual patients based on their unique biological profiles.

The synthesis of this compound involves several key steps that showcase the ingenuity of modern organic chemistry. The introduction of the bromomethyl group typically requires careful control of reaction conditions to ensure high yield and purity. Similarly, the incorporation of the difluoromethyl group often involves palladium-catalyzed cross-coupling reactions, which are highly efficient but require precise optimization. These synthetic strategies highlight the importance of advanced chemical techniques in producing complex molecules like 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid.

In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid (CAS No. 1361499-06-0) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. The ongoing research into this compound underscores its potential to contribute to next-generation medicines that offer improved efficacy and safety profiles.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk